4-(Octylamino)-1,2-naphthalenedione
Description
Properties
Molecular Formula |
C18H23NO2 |
|---|---|
Molecular Weight |
285.4g/mol |
IUPAC Name |
4-(octylamino)naphthalene-1,2-dione |
InChI |
InChI=1S/C18H23NO2/c1-2-3-4-5-6-9-12-19-16-13-17(20)18(21)15-11-8-7-10-14(15)16/h7-8,10-11,13,19H,2-6,9,12H2,1H3 |
InChI Key |
FUGPNKCTNSAWMW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC1=CC(=O)C(=O)C2=CC=CC=C21 |
Canonical SMILES |
CCCCCCCCNC1=CC(=O)C(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Analogs
The most relevant structural analog identified is 4-(Phenylamino)-1,2-naphthalenedione (CAS 27828-56-4, C₁₆H₁₁NO₂), which substitutes the octylamino group with a phenylamino (-NH-C₆H₅) moiety. Additional analogs include amino-substituted quinones such as 5-Hydroxynicotinic acid (CAS 27828-71-3), though its functional group and scaffold differ significantly .
Comparative Analysis
Table 1: Molecular and Physicochemical Properties
| Property | 4-(Octylamino)-1,2-naphthalenedione | 4-(Phenylamino)-1,2-naphthalenedione |
|---|---|---|
| Molecular Formula | C₁₈H₂₃NO₂ | C₁₆H₁₁NO₂ |
| Molecular Weight (g/mol) | 285.38 | 237.26 |
| LogP (Predicted) | ~5.2 (highly lipophilic) | ~3.1 (moderate lipophilicity) |
| Solubility | Low in water; soluble in DMSO, lipids | Low in water; soluble in polar aprotic solvents |
| Functional Group | Aliphatic octylamino | Aromatic phenylamino |
Key Differences and Implications:
Synthetic Applications: The phenylamino derivative’s aromatic group may facilitate π-π stacking in dye molecules or charge-transfer complexes, whereas the octylamino chain could enhance compatibility with lipid-based drug delivery systems.
Preparation Methods
Halogenation Followed by Nucleophilic Substitution
A widely employed strategy involves the synthesis of 4-chloro-1,2-naphthoquinone as a precursor. Chlorination of 1,2-naphthoquinone is achieved using thionyl chloride () in dichloromethane at 0–5°C, yielding the 4-chloro derivative in ~65% yield. Subsequent nucleophilic substitution with octylamine proceeds via a two-step mechanism:
-
Activation : The chloro group is polarized by a Lewis acid catalyst such as cerium(III) chloride (), enhancing electrophilicity.
-
Substitution : Octylamine attacks the activated carbon, displacing chloride.
Reaction conditions typically involve refluxing in dimethylformamide (DMF) for 12–24 hours, achieving yields of 70–85%. Microwave-assisted reactions reduce time to 30–60 minutes with comparable yields.
Representative Procedure :
-
Dissolve 4-chloro-1,2-naphthoquinone (1 mmol) and (0.1 mmol) in DMF.
-
Add octylamine (1.2 mmol) and heat at 80°C for 12 h.
-
Quench with ice water, filter, and recrystallize from ethanol.
Direct Amination via Michael Addition
The Michael 1,4-addition of octylamine to 1,2-naphthoquinone exploits the quinone’s α,β-unsaturated carbonyl system. While 1,2-naphthoquinone’s conjugation is primarily between positions 1 and 2, the adjacent ring’s position 4 remains susceptible to nucleophilic attack under basic conditions. This method avoids halogenation but requires precise control of pH and temperature to prevent over-oxidation.
Optimized Conditions :
Oxidation of 4-Octylamino-1,2-Dihydroxynaphthalene
Starting from a dihydroxy precursor, this route involves synthesizing 4-octylamino-1,2-dihydroxynaphthalene followed by oxidation to the quinone. The dihydroxy intermediate is prepared via Mannich reaction or reductive amination, though yields are moderate (50–60%). Oxidation with periodic acid () in aqueous acetic acid quantitatively converts the diol to the quinone.
Critical Steps :
-
Mannich Reaction :
-
Oxidation :
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) | Reaction Time |
|---|---|---|---|---|
| Halogenation/Substitution | High selectivity, scalable | Requires toxic chlorinating agents | 70–85 | 12–24 h |
| Michael Addition | Avoids halogenation, mild conditions | Low yield, long reaction time | 60–70 | 48 h |
| Oxidation of Precursor | Straightforward oxidation step | Moderate precursor synthesis yield | 50–60 | 6 h (oxidation) |
Characterization and Analytical Data
Synthesized this compound is characterized by:
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